N-{2-[4-(cyclopentylcarbonyl)piperazin-1-yl]ethyl}cyclopentanecarboxamide
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Overview
Description
N-[2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethyl]cyclopentanecarboxamide is a chemical compound with the molecular formula C18H31N3O2 It is characterized by the presence of a piperazine ring substituted with cyclopentanecarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then reacted with ethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethyl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethyl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Piperazin-1-yl)ethyl]cyclopentanecarboxamide
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
N-[2-(4-Cyclopentanecarbonylpiperazin-1-yl)ethyl]cyclopentanecarboxamide is unique due to its dual cyclopentanecarbonyl substitution on the piperazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C18H31N3O2 |
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Molecular Weight |
321.5 g/mol |
IUPAC Name |
N-[2-[4-(cyclopentanecarbonyl)piperazin-1-yl]ethyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C18H31N3O2/c22-17(15-5-1-2-6-15)19-9-10-20-11-13-21(14-12-20)18(23)16-7-3-4-8-16/h15-16H,1-14H2,(H,19,22) |
InChI Key |
SRGSSACDYSXHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2CCN(CC2)C(=O)C3CCCC3 |
Origin of Product |
United States |
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